1-tert-Butyl-3-methylazetidine
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Overview
Description
1-tert-Butyl-3-methylazetidine is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl group and a methyl group attached to the azetidine ring. Azetidines are known for their strained ring structure, which imparts unique reactivity and properties to the compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-3-methylazetidine can be synthesized through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate . These reactions typically require controlled conditions such as specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-3-methylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring to more saturated amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted azetidines.
Scientific Research Applications
1-tert-Butyl-3-methylazetidine has several scientific research applications, including:
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a valuable intermediate in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-3-methylazetidine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form covalent bonds with specific enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-tert-Butyl-3-hydroxy-3-methylazetidine-1-carboxylate: This compound has a similar azetidine ring structure but with additional functional groups that impart different reactivity and properties.
Methyl 1-Boc-azetidine-3-carboxylate: Another related compound used as a building block in organic synthesis.
Uniqueness: 1-tert-Butyl-3-methylazetidine is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.
Properties
CAS No. |
55702-65-3 |
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Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
1-tert-butyl-3-methylazetidine |
InChI |
InChI=1S/C8H17N/c1-7-5-9(6-7)8(2,3)4/h7H,5-6H2,1-4H3 |
InChI Key |
SXVVZDGUUBJBAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C1)C(C)(C)C |
Origin of Product |
United States |
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